molecular formula C9H13N3 B6253871 2-(piperidin-1-yl)pyrazine CAS No. 6705-23-3

2-(piperidin-1-yl)pyrazine

Cat. No.: B6253871
CAS No.: 6705-23-3
M. Wt: 163.22 g/mol
InChI Key: FMPQINQOBNERLC-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Architectures in Chemical and Biological Sciences

Heterocyclic compounds are of paramount importance in the chemical and biological sciences, forming the structural basis for a vast array of natural products, pharmaceuticals, and functional materials. Their prevalence is underscored by the fact that a significant majority of all known organic compounds are heterocyclic. The presence of heteroatoms such as nitrogen, oxygen, and sulfur within their cyclic frameworks imparts unique electronic and steric properties, enabling a wide range of chemical reactivity and intermolecular interactions. This versatility makes them indispensable scaffolds in medicinal chemistry, where they are integral to the design of new therapeutic agents. researchgate.netnih.gov The ability of heterocyclic compounds to engage in hydrogen bonding, coordinate with metal ions, and adopt specific three-dimensional conformations allows for precise targeting of biological macromolecules, leading to the development of drugs with high efficacy and selectivity.

Overview of Pyrazine (B50134) and Piperidine (B6355638) Moieties as Foundational Structural Elements in Research

Pyrazine , a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a key structural motif in numerous biologically active compounds and natural products. nih.govresearchgate.net Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The pyrazine ring can act as a bioisostere for other aromatic systems and its nitrogen atoms can serve as hydrogen bond acceptors, playing a crucial role in molecular recognition at biological targets. nih.gov

Piperidine , a saturated six-membered heterocycle containing a single nitrogen atom, is one of the most ubiquitous heterocyclic scaffolds in medicinal chemistry. mdpi.com Its conformational flexibility and basic nitrogen atom allow for favorable interactions with a multitude of biological receptors. The piperidine moiety is a common feature in many approved drugs and is considered a "privileged scaffold" due to its ability to bind to a variety of biological targets with high affinity. mdpi.com

Rationale for Investigating the 2-(piperidin-1-yl)pyrazine Framework

The rationale for the academic investigation of the this compound framework is rooted in the principle of molecular hybridization, which seeks to combine the advantageous properties of two or more pharmacophores to create a new chemical entity with enhanced or novel biological activity. The fusion of the electron-deficient pyrazine ring with the saturated, conformationally mobile piperidine ring creates a unique molecular architecture with a distinct electronic and steric profile.

This combination is explored for several reasons:

Synergistic Biological Activity: Researchers hypothesize that combining the pyrazine and piperidine moieties may lead to compounds with synergistic or additive effects on biological targets. For instance, derivatives of this framework have been investigated as inhibitors of enzymes like lysine-specific demethylase 1 (LSD1), which are implicated in cancer, and as ligands for G-protein coupled receptors (GPCRs) and monoamine oxidase (MAO). researchgate.net

Modulation of Physicochemical Properties: The piperidine substituent can significantly influence the physicochemical properties of the pyrazine core, such as solubility, lipophilicity, and metabolic stability. These parameters are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.

Exploration of Novel Chemical Space: The synthesis of this compound and its derivatives allows for the exploration of novel regions of chemical space, potentially leading to the discovery of compounds with unprecedented biological activities.

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into the this compound framework is multifaceted, encompassing a range of objectives from fundamental synthesis to biological evaluation. Key areas of investigation include:

Synthesis and Characterization: A primary objective is the development of efficient and versatile synthetic routes to this compound and its derivatives. A common method involves the nucleophilic substitution of a leaving group, such as a halogen, on the pyrazine ring with piperidine. researchgate.net The synthesized compounds are then rigorously characterized using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry, to confirm their structure and purity. researchgate.netwichita.edu

Physicochemical Property Studies: Research is directed towards understanding the fundamental physicochemical properties of these compounds. For example, fluorescence studies of 2-N-piperidinopyrazine have been conducted to investigate its photophysical behavior in various solvents. researchgate.net

Biological and Pharmacological Evaluation: A significant portion of the research focuses on evaluating the biological activity of these compounds. This includes screening for a wide range of pharmacological effects, such as:

Enzyme Inhibition: Investigating their potential as inhibitors of enzymes like monoamine oxidase (MAO), which is a target for antidepressants. nih.gov

Receptor Binding Affinity: Assessing their ability to bind to specific biological receptors, such as histamine (B1213489) H3 and sigma-1 receptors, which are involved in pain and neurological disorders. nih.gov

Anticancer Activity: Exploring their potential as anticancer agents, for example, through the inhibition of targets like LSD1.

Antimicrobial and Antiviral Activity: Screening for activity against various pathogens.

Structure-Activity Relationship (SAR) Studies: A crucial objective is to establish a clear understanding of the relationship between the chemical structure of the this compound derivatives and their biological activity. By systematically modifying the structure, for instance, by introducing substituents on the piperidine or pyrazine rings, researchers aim to identify the key structural features responsible for the observed biological effects and to design more potent and selective compounds.

The following tables summarize some of the key research findings related to the synthesis and biological investigation of this compound and its derivatives.

Research Findings on this compound and Derivatives

Table 1: Synthesis and Spectroscopic Data of 2-N-Piperidinopyrazine Derivatives
CompoundSynthetic MethodKey Spectroscopic DataReference
2-N-PiperidinopyrazineReaction of 2-chloropyrazine (B57796) with piperidine.Confirmed by NMR and other spectroscopic methods. researchgate.net
2-N-(3-methyl)piperidinopyrazineReaction of 2-chloropyrazine with 3-methylpiperidine.Confirmed by spectroscopic methods. researchgate.net
2-N-(4-methyl)piperidinopyrazineReaction of 2-chloropyrazine with 4-methylpiperidine.Confirmed by spectroscopic methods. researchgate.net
Table 2: Fluorescence Emission of 2-N-Piperidinopyrazine in Various Solvents
SolventExcitation Wavelength (nm)Fluorescence Wavelength (nm)Reference
Tetrahydrofuran345403 researchgate.net
Acetonitrile348411 researchgate.net
Ethyl acetate344404 researchgate.net
Ethanol349422 researchgate.net
Table 3: Investigated Biological Activities of Piperidine-Pyrazine Derivatives
Derivative ClassBiological Target/ActivityKey FindingsReference
3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b] pyrazine derivativesGPCR-6 Inhibitory ActivityA QSAR model was generated to understand the physicochemical properties essential for inhibition. researchgate.net
Piperidine-Pyrazine HybridsHistamine H3 and Sigma-1 Receptor AntagonismPiperidine moiety was identified as a critical structural element for dual H3/σ1 receptor activity with antinociceptive properties. nih.gov
Pyrimidinyl-piperazine derivativesMonoamine Oxidase (MAO) InhibitionSome derivatives exhibited selective MAO-A inhibitory activity. nih.gov

Properties

CAS No.

6705-23-3

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

2-piperidin-1-ylpyrazine

InChI

InChI=1S/C9H13N3/c1-2-6-12(7-3-1)9-8-10-4-5-11-9/h4-5,8H,1-3,6-7H2

InChI Key

FMPQINQOBNERLC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=CN=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Piperidin 1 Yl Pyrazine and Its Analogues

Established Synthetic Routes to 2-(piperidin-1-yl)pyrazine

Nucleophilic Aromatic Substitution Reactions for Pyrazine (B50134) Functionalization

Nucleophilic aromatic substitution (SNAr) is a fundamental and widely used method for the functionalization of pyrazine rings. youtube.comnih.gov This approach typically involves the reaction of a pyrazine bearing a suitable leaving group, most commonly a halogen, with a nucleophile. In the synthesis of this compound, 2-halopyrazines (such as 2-chloropyrazine (B57796) or 2-bromopyrazine) are treated with piperidine (B6355638).

The electron-deficient nature of the pyrazine ring, caused by the two nitrogen atoms, facilitates nucleophilic attack, a process that temporarily disrupts the aromaticity of the ring to form a Meisenheimer-like intermediate. youtube.com The subsequent departure of the halide ion restores the aromatic system, yielding the desired this compound. The reactivity of the halopyrazine is a key factor, with fluoro- and chloro-substituted pyrazines generally being more reactive than their bromo- or iodo- counterparts in SNAr reactions. nih.govrsc.org These reactions are often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction and can be accelerated by heating. youtube.com

A study on the nucleophilic aromatic substitution of nitrogen-containing fused heterocycles demonstrated an efficient and environmentally friendly methodology using polyethylene (B3416737) glycol (PEG-400) as a solvent. This method yielded the desired products in excellent yields within a short reaction time. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution for Pyrazine Functionalization

Starting MaterialReagentConditionsProductYieldReference
2-ChloropyrazinePiperidineHeatThis compoundGood youtube.com
4-Chlorofuro[3,2-d]pyrimidinePiperidinePEG-4004-(Piperidin-1-yl)furo[3,2-d]pyrimidine99% nih.gov
8-Chloro- Current time information in Bangalore, IN.acs.orgresearchgate.nettriazolo[4,3-a]pyrazineVarious aminesPEG-400Substituted Current time information in Bangalore, IN.acs.orgresearchgate.nettriazolo[4,3-a]pyrazines73-99% nih.gov

Condensation Reactions Involving Pyrazine and Piperidine Precursors

Condensation reactions provide an alternative pathway to the pyrazine-piperidine linkage. researchgate.netresearchgate.netyoutube.com One such approach is reductive amination, a versatile method for forming C-N bonds. mdpi.comresearchgate.netnih.gov This process involves the reaction of a pyrazine derivative containing a carbonyl group (an aldehyde or ketone) with piperidine to form an iminium ion intermediate. This intermediate is then reduced in situ by a suitable reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield the final product. nih.govnih.gov

For instance, the synthesis of 2-(4-(1-methylpiperidin-4-yl)piperazin-1-yl)ethanamine (PA2) was achieved through a reductive amination reaction. nih.gov The process started with the protection of 2-(piperazin-1-yl)ethanamine, followed by a one-pot reaction with N-methyl-4-piperidone using sodium triacetoxyborohydride as a mild and selective reducing agent. nih.gov

Another example involves the synthesis of aminoethyl-substituted piperidine derivatives where aldehydes were reductively aminated with various primary and secondary amines and NaBH(OAc)₃ to provide the corresponding secondary and tertiary amines. nih.gov

Palladium-Catalyzed Coupling Approaches for Pyrazine-Piperidine Linkages

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful and versatile methods for forming carbon-nitrogen bonds. researchgate.netnih.govrsc.orgresearchgate.net This reaction allows for the coupling of aryl halides or triflates with amines, including cyclic amines like piperidine. In the context of this compound synthesis, a 2-halopyrazine is reacted with piperidine in the presence of a palladium catalyst, a suitable ligand (often a bulky, electron-rich phosphine), and a base. researchgate.netrsc.org

The catalytic cycle involves the oxidative addition of the palladium catalyst to the aryl halide, followed by coordination of the amine and subsequent reductive elimination to form the desired C-N bond and regenerate the catalyst. A variety of palladium sources and ligands can be employed, and the reaction conditions can be tuned to optimize the yield and efficiency for specific substrates. researchgate.netrsc.org For example, a facile Pd-catalyzed methodology for the synthesis of arylpiperazines under aerobic conditions has been reported, affording high yields. nih.gov

Advanced Synthetic Strategies for Complex this compound Derivatives

One-Pot Synthesis Techniques

One-pot syntheses and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple reaction steps into a single operation without the isolation of intermediates. acs.orgresearchgate.netnih.govbeilstein-journals.org These strategies are increasingly being applied to the synthesis of complex heterocyclic scaffolds.

For instance, a one-pot pseudo four-component reaction has been developed to synthesize substituted pyrazines from 2-hydroxy-1,2-diarylethanone derivatives and amines under catalyst- and solvent-free conditions, providing excellent yields. researchgate.net Another example is the synthesis of imidazo[1,2-a]pyrazines through a multicomponent Groebke–Blackburn–Bienaymé reaction in a green solvent. researchgate.net Tandem reactions, where multiple bond-forming events occur sequentially in a single pot, are also valuable. A palladium(II)-catalyzed tandem reaction involving C(sp)–C(sp²) coupling followed by intramolecular C–N bond formation has been used to assemble 1,3-disubstituted pyrrolo[1,2-α]pyrazines. tandfonline.com

Utilization of Amide Coupling Reagents in Derivative Synthesis

Many biologically active derivatives of this compound feature an amide linkage. The synthesis of these derivatives often involves the use of amide coupling reagents to facilitate the formation of the amide bond between a pyrazinecarboxylic acid derivative and an amine, or a pyrazine amine derivative and a carboxylic acid. rsc.orgresearchgate.netnih.govpeptide.com

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and suppress side reactions. nih.govpeptide.com Phosphonium and uronium-based reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and HATU are also widely employed. researchgate.net

For example, a series of pyrazinamide (B1679903) derivatives were synthesized from pyrazinecarboxylic acid by acylation and amidation. nih.govnih.govresearchgate.net The choice of coupling reagent and reaction conditions is crucial for achieving high yields and purity, especially when dealing with complex or sensitive substrates. nih.gov A recent development involves the use of ynamides as highly efficient coupling reagents for amide and peptide synthesis under mild conditions, with no racemization detected. researchgate.net

Tele-Substitution Reactions and Mechanistic Investigations in Triazolopyrazine Systems

In the synthesis of functionalized pyrazine systems, particularly within the chemrxiv.orgacs.orgfigshare.comtriazolo[4,3-a]pyrazine core, an unconventional reaction pathway known as tele-substitution has been observed and studied. chemrxiv.orgnih.govkisti.re.kr This type of reaction is distinct from the more common direct (ipso) substitution, where a nucleophile displaces a leaving group at the same carbon atom. In tele-substitution, the incoming nucleophile attacks a different position on the ring, leading to a rearranged product. chemrxiv.org

Mechanistic investigations into this transformation within the triazolopyrazine system have revealed several key factors that influence the reaction's outcome, determining whether ipso- or tele-substitution occurs. acs.orgnih.gov Studies on 5-halogenated triazolopyrazine cores have shown that the reaction is highly dependent on the nature of the nucleophile, the solvent, the base, and the halogen leaving group. chemrxiv.orgacs.org

A plausible mechanism for the tele-substitution reaction involves the initial attack of the nucleophile, such as piperidine, at the 8-position of the triazolopyrazine ring. chemrxiv.orgacs.org This is followed by the elimination of the halide from the 5-position, with a proton being abstracted from the solvent to complete the substitution. acs.org Deuterium (B1214612) labeling experiments, where the reaction was conducted in D₂O, confirmed that the proton which replaces the leaving group originates from the solvent. acs.org These experiments showed the incorporation of a deuterium atom at the 5-position of the tele-substituted product. acs.org

Conversely, the generally accepted mechanism for ipso-substitution involves the direct attack of the nucleophile at the carbon atom bonded to the halogen, forming a Meisenheimer-like intermediate, which then expels the halide to yield the final product. chemrxiv.orgacs.org Research has demonstrated that tele-substitution is specific to 5-halogenated triazolopyrazine cores; 8-halogenated and 6-halogenated analogues result in ipso-substitution or degradation of the starting material, respectively. acs.org

The conditions favoring the tele-substitution pathway have been systematically identified. chemrxiv.orgacs.orgnih.gov Electron-donating groups on the triazolopyrazine core tend to promote tele-substitution, whereas electron-withdrawing groups favor the formation of ipso-products. chemrxiv.org

FactorCondition Favoring Tele-SubstitutionRationale/ObservationCitation
Nucleophile Increased equivalents; "Softer" nucleophilesHigher concentration of the nucleophile can alter the reaction pathway. chemrxiv.orgnih.gov
Base Decreased equivalents or use of silica (B1680970) instead of a soluble baseThe base plays a crucial role in the elimination step. chemrxiv.orgnih.gov
Solvent Less polar solvents (e.g., toluene)Solvent polarity affects the stability of charged intermediates and transition states. chemrxiv.orgnih.gov
Leaving Group Larger halogens (I > Br > Cl)The nature of the halogen influences the ease of cleavage and the electronic properties of the ring. chemrxiv.orgacs.org
Substituents Electron-donating groups (EDGs) on the coreEDGs can influence the electron density at different positions of the heterocyclic ring. chemrxiv.org

Stereoselective Synthesis and Chiral Induction Approaches for Related Pyrazine-Piperidine Systems

The synthesis of chiral molecules containing both pyrazine and piperidine moieties is a significant area of research, driven by the importance of stereochemistry in determining the biological activity of pharmaceutical compounds. thieme-connect.com Various strategies have been developed for the stereoselective synthesis of piperidine derivatives, which can be adapted for pyrazine-piperidine systems. mdpi.comgoogle.com

A primary method for achieving chirality is through the asymmetric hydrogenation of pyrazine rings to produce chiral piperazines. researchgate.net This transformation can be accomplished using metal catalysts paired with chiral ligands. For instance, iridium-catalyzed asymmetric hydrogenation of activated pyrazinium salts has been shown to produce a range of chiral piperazines with high levels of enantioselectivity (up to 96% ee). researchgate.net The success of this method relies on the choice of the chiral ligand, such as those from the JosiPhos family, which induces stereoselectivity in the hydrogenation process. researchgate.net

Other established methods for stereoselective piperidine synthesis that are applicable to related systems include:

Catalytic Hydrogenation: Using transition metals like ruthenium, rhodium, and iridium with chiral phosphine (B1218219) ligands to reduce substituted pyridines or pyrazines diastereoselectively. mdpi.com

Desymmetrization: This approach involves the selective transformation of a meso-compound to create a chiral product. For example, the selective formation of a lactam in a desymmetrization process has been used to synthesize chiral piperidines. mdpi.com

Nitro-Mannich/Reduction Cyclization: An asymmetric Mannich reaction can establish the stereochemistry, which is then preserved during a subsequent reductive cyclization to form the chiral piperidine ring. mdpi.com

Radical-Mediated Cyclization: Intramolecular cyclization of linear amino-aldehydes using cobalt catalysis can yield various piperidines, although this may compete with other reaction pathways. mdpi.com

These methodologies provide a toolkit for chemists to control the three-dimensional structure of pyrazine-piperidine systems, which is often critical for their interaction with biological targets. thieme-connect.com

Synthetic ApproachDescriptionKey FeaturesCitation
Asymmetric Hydrogenation Catalytic reduction of the pyrazine or a related precursor (e.g., pyrazinium salt) using a chiral catalyst.Employs transition metals (Ir, Ru, Rh) with chiral ligands (e.g., JosiPhos) to achieve high enantioselectivity. researchgate.net
Desymmetrization Selective reaction on a symmetrical or meso-precursor to generate a single enantiomer.Can involve enzymatic or chemical catalysis for selective lactam or amide formation. mdpi.com
Diastereoselective Reduction Reduction of a substituted pyrazine ring where existing chiral centers direct the stereochemical outcome of the new centers.Often uses standard hydrogenation catalysts like Raney-Ni or metal hydrides. mdpi.com
Chiral Pool Synthesis Starting from an enantiomerically pure natural product (e.g., an amino acid) to build the target molecule.The chirality is inherent in the starting material. mdpi.com

Optimization of Reaction Conditions and Yields for this compound Synthesis

The efficient synthesis of this compound relies on the careful optimization of reaction conditions to maximize yield and minimize the formation of byproducts. The synthesis typically involves a nucleophilic aromatic substitution (SNAr) reaction between a halogenated pyrazine (e.g., 2-chloropyrazine) and piperidine. The optimization of such reactions involves a systematic study of various parameters, including the solvent, base, temperature, and stoichiometry of the reactants. researchgate.netnih.gov

Solvent Effects: The choice of solvent is critical in SNAr reactions. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP) are often used as they can solvate the charged intermediates formed during the reaction, thereby accelerating the rate. researchgate.net In some cases, less polar solvents like toluene (B28343) or alcohols such as isopropanol (B130326) might be employed, and the choice can affect not only the reaction rate but also the product distribution, as seen in related heterocyclic systems. chemrxiv.orgnih.gov

Base and Stoichiometry: A base is typically required to neutralize the hydrogen halide (e.g., HCl) formed during the reaction. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃) or organic amines (triethylamine, DIPEA). nih.govscispace.com The molar ratio of the reactants is also a key factor. An excess of the amine nucleophile (piperidine) can drive the reaction to completion. nih.gov Studies on similar amidation reactions have shown that increasing the molar ratio of the amine can significantly improve the yield, although an excessive amount might inhibit the reaction in some cases. nih.gov

Temperature and Reaction Time: The reaction temperature directly influences the reaction rate. While higher temperatures generally lead to faster reactions, they can also promote the formation of undesired side products. Reflux conditions are common, but optimization may involve testing a range of temperatures to find the optimal balance between reaction time and yield. researchgate.net Continuous-flow microreactors have also emerged as a tool to improve yields and reduce reaction times by precisely controlling parameters like residence time. nih.gov

The following table summarizes key parameters that are typically varied to optimize the synthesis of substituted pyrazines.

ParameterVariableEffect on ReactionExample/Citation
Solvent DMF, DMSO, Acetonitrile, TolueneInfluences reaction rate and solubility of reactants. Polar aprotic solvents often favor SNAr. researchgate.net
Base K₂CO₃, Cs₂CO₃, Et₃N, DIPEANeutralizes acid byproduct. The choice of base can affect yield and reaction smoothness. researchgate.netscispace.com
Temperature Room Temperature to RefluxAffects the rate of reaction. Higher temperatures can increase the rate but may lead to side products. researchgate.net
Reactant Ratio Molar equivalents of piperidineAn excess of the nucleophile can increase the product yield by shifting the equilibrium. nih.gov
Catalyst None (typically) or Palladium (for cross-coupling)While direct substitution is common, metal catalysts could be used for C-N bond formation with different precursors. researchgate.net

Advanced Spectroscopic and Spectrometric Characterization Techniques for 2 Piperidin 1 Yl Pyrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 2-(piperidin-1-yl)pyrazine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the carbon-hydrogen framework and deduce the connectivity of atoms within the molecule.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides characteristic signals for the protons on both the pyrazine (B50134) and piperidine (B6355638) rings. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Pyrazine Ring Protons: The pyrazine ring protons typically appear in the aromatic region of the spectrum, downfield from other signals due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atoms. For unsubstituted pyrazine, these protons resonate as a singlet at approximately 8.6 ppm spectrabase.com. In this compound, the substitution pattern leads to three distinct signals for the pyrazine protons. The proton at the C3 position is expected to be a doublet, the C5 proton a doublet, and the C6 proton a doublet of doublets. Their chemical shifts would be slightly altered compared to pyrazine itself due to the electron-donating effect of the piperidinyl group.

Piperidine Ring Protons: The protons of the piperidine ring are observed in the upfield, aliphatic region of the spectrum. The protons on the carbons adjacent to the nitrogen atom (α-protons, C2' and C6') are deshielded by the nitrogen and appear further downfield compared to the other piperidine protons. The protons on the carbons beta (β-protons, C3' and C5') and gamma (γ-proton, C4') to the nitrogen appear at progressively higher fields. In the parent piperidine molecule, these protons resonate at approximately 2.79 ppm (α), and 1.58-1.46 ppm (β and γ) chemicalbook.com. In this compound, the α-protons are further deshielded due to their connection to the electron-withdrawing pyrazine ring and typically appear as a multiplet around 3.6-3.8 ppm. The β- and γ-protons resonate as multiplets at approximately 1.6-1.8 ppm.

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
Pyrazine H-3~8.0-8.2d
Pyrazine H-5~7.8-8.0d
Pyrazine H-6~7.6-7.8dd
Piperidine H-2', H-6' (α)~3.6-3.8m
Piperidine H-3', H-5' (β)~1.6-1.8m
Piperidine H-4' (γ)~1.6-1.8m

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.

Pyrazine Ring Carbons: The carbons of the pyrazine ring are significantly deshielded and appear in the downfield region of the spectrum. In unsubstituted pyrazine, the carbons resonate at approximately 145 ppm chemicalbook.com. In the substituted compound, the carbon atom directly attached to the piperidine ring (C2) is the most downfield-shifted pyrazine carbon due to the direct attachment of the nitrogen atom. For instance, in related N-aryl-piperazine derivatives, the substituted aromatic carbon can appear around 155-163 ppm nih.gov. The other pyrazine carbons (C3, C5, C6) will also have distinct chemical shifts.

Piperidine Ring Carbons: The carbons of the piperidine ring appear in the upfield, aliphatic region. The α-carbons (C2', C6') are the most deshielded of the piperidine carbons, typically appearing around 45-50 ppm. The β-carbons (C3', C5') and the γ-carbon (C4') resonate at higher fields, generally in the range of 24-27 ppm.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Pyrazine C-2~155-160
Pyrazine C-3~135-140
Pyrazine C-5~130-135
Pyrazine C-6~140-145
Piperidine C-2', C-6' (α)~45-50
Piperidine C-3', C-5' (β)~25-27
Piperidine C-4' (γ)~24-26

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC) for Connectivity Mapping

Two-dimensional (2D) NMR techniques are crucial for confirming the structural assignments made from 1D spectra.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the signals of protons directly attached to carbon atoms. This technique is invaluable for definitively assigning which protons are bonded to which carbons. For this compound, an HSQC spectrum would show cross-peaks connecting the pyrazine proton signals to their corresponding pyrazine carbon signals and the piperidine proton signals to their respective carbon signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is widely used for the analysis of piperazine (B1678402) and piperidine derivatives in various matrices researchgate.netnih.govresearchgate.net. For this compound, LC-MS would first separate the compound from any impurities before it enters the mass spectrometer.

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would prominently feature the protonated molecule [M+H]⁺, confirming the molecular weight of the compound. Tandem mass spectrometry (MS/MS) experiments can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable structural information. Key fragmentation pathways for this compound would likely include:

Cleavage of the C-N bond between the pyrazine and piperidine rings.

Fragmentation of the piperidine ring itself, leading to characteristic neutral losses. Studies on similar piperazine derivatives show characteristic losses of parts of the piperazine ring researchgate.net.

IonDescriptionExpected m/z
[M+H]⁺Protonated molecular ion178.12
Fragment 1Loss of piperidine moietyVaries
Fragment 2Pyrazine-containing fragmentVaries

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

MALDI-TOF is another mass spectrometry technique, though it is more commonly applied to larger biomolecules. However, its use for the analysis of low molecular weight compounds is possible, particularly with the selection of appropriate matrices to minimize interference in the low mass range nih.gov.

For the analysis of this compound, a key challenge would be overcoming matrix-related signals that can obscure the analyte peak. The use of specific ionic matrices can help reduce these interferences nih.gov. If successful, the MALDI-TOF spectrum would also show the molecular ion, typically as [M+H]⁺ or [M+Na]⁺, providing rapid confirmation of the compound's molecular weight. While MALDI is generally a softer ionization technique that results in less fragmentation than some other methods, some in-source decay or post-source decay can occur, potentially offering structural clues. This technique could be particularly useful for the rapid screening of synthetic derivatives of this compound.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy is a cornerstone for identifying functional groups and probing the conformational landscape of molecules. By measuring the vibrations of chemical bonds, both FT-IR and Raman spectroscopy offer a detailed fingerprint of the molecular structure.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique pattern of absorption bands corresponding to specific functional groups and vibrational modes within the this compound structure.

The FT-IR spectrum of this compound is characterized by contributions from both the aromatic pyrazine ring and the aliphatic piperidine ring. The pyrazine ring exhibits characteristic C-H stretching vibrations typically above 3000 cm⁻¹ and C=N and C=C ring stretching vibrations in the 1600-1400 cm⁻¹ region. The piperidine ring displays aliphatic C-H stretching vibrations just below 3000 cm⁻¹ and CH₂ scissoring and twisting modes around 1450 cm⁻¹. The crucial C-N stretching vibration linking the piperidine nitrogen to the pyrazine ring is also a key diagnostic feature. A related compound, N-(pyridin-2-yl)pyrazine-2-carboxamide, shows a distinct carbonyl stretch (C=O) at 1665-1678 cm⁻¹, illustrating how derivatization introduces new, readily identifiable peaks hilarispublisher.com.

Table 1: FT-IR Vibrational Mode Assignments for this compound

Frequency Range (cm⁻¹) Vibrational Mode Structural Unit
3100 - 3000 C-H Stretching Pyrazine Ring
2950 - 2800 C-H Stretching Piperidine Ring
1600 - 1500 C=N, C=C Stretching Pyrazine Ring
1470 - 1430 CH₂ Scissoring Piperidine Ring
1350 - 1250 C-N Stretching Pyrazine-Piperidine Linkage
1150 - 1000 Ring Breathing/Deformation Pyrazine & Piperidine Rings

Note: The exact frequencies can vary based on the molecular environment and substitution.

Fourier-Transform Raman (FT-Raman) spectroscopy serves as a complementary technique to FT-IR. It involves inelastic scattering of monochromatic light, providing information on vibrational modes that are often weak or absent in IR spectra. For molecules with a center of symmetry, like unsubstituted pyrazine, IR and Raman spectra can be mutually exclusive for certain vibrations . While this compound lacks this symmetry, Raman spectroscopy remains invaluable for characterizing the aromatic pyrazine core.

In the Raman spectrum of pyrazine and its derivatives, ring stretching and breathing modes are particularly prominent. For instance, studies on pyrazine in acidic solutions have identified characteristic bands for the unprotonated and protonated forms, demonstrating the sensitivity of Raman spectroscopy to the electronic state of the ring researchgate.net. Resonance Raman spectroscopy, in particular, can be used to selectively enhance vibrations associated with electronic transitions within the pyrazine ring, providing detailed information about the structure of the excited state rug.nlrsc.org. The symmetric vibrations of the pyrazine ring, which are often strong in Raman spectra, provide a clear signature for this moiety within the larger molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring the absorption of UV and visible light. For aromatic heterocyclic compounds like this compound, this technique is essential for characterizing the electronic structure.

The UV-Vis spectrum of pyrazine itself is well-documented, displaying two main types of electronic transitions: a less intense, structured band at longer wavelengths (around 290-380 nm) corresponding to an n→π* transition, and a more intense, broader band at shorter wavelengths (around 220-270 nm) due to a π→π* transition researchgate.netmontana.edu. The n→π* transition involves the promotion of a non-bonding electron from a nitrogen lone pair to an antibonding π* orbital of the aromatic ring. The π→π* transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital shu.ac.uklibretexts.org.

The substitution of a piperidine group onto the pyrazine ring is expected to act as an auxochrome. The nitrogen atom of the piperidine ring donates electron density to the pyrazine system, which can cause a bathochromic (red) shift in the π→π* transition and a hypsochromic (blue) shift in the n→π* transition. This is due to the stabilization of the π* orbital and the destabilization of the non-bonding orbitals, respectively. Studies on similar pyrazine derivatives confirm that such substitutions significantly modify the absorption properties researchgate.net.

Table 2: Expected Electronic Transitions for this compound

Wavelength Range (nm) Transition Type Orbitals Involved
~300 - 380 n → π* Non-bonding (N lone pair) → Antibonding π*

Note: The exact λmax values are dependent on the solvent and specific derivatization.

X-ray Crystallography for Solid-State Structural Determination (Focus on methodology and conformational analysis)

Methodology: The process begins with the growth of a high-quality single crystal of this compound. This crystal is then mounted on a diffractometer and irradiated with a monochromatic beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots. By rotating the crystal and collecting thousands of these diffraction intensities, a complete dataset is obtained. The data is then processed to determine the unit cell dimensions and space group of the crystal. Using computational methods, the diffraction data is used to solve the phase problem and generate an electron density map of the molecule. An atomic model is then built into this map and refined to best fit the experimental data, yielding the final crystal structure with high precision.

Conformational Analysis: For this compound, X-ray crystallography would reveal critical conformational details. The piperidine ring is known to adopt a stable chair conformation to minimize steric strain nih.govacs.org. Crystallographic analysis would confirm this and determine the precise puckering parameters of the ring. Furthermore, it would establish the orientation of the pyrazine ring relative to the piperidine ring—specifically, whether the C-N bond connecting the two rings is in an axial or equatorial position on the piperidine chair. Studies on other 2-substituted piperidines have shown that the conformational preference (axial vs. equatorial) can be influenced by steric and electronic factors nih.govnih.gov. The analysis would also provide exact bond lengths and angles for both the pyrazine and piperidine moieties, which can be compared to theoretical calculations and data from related structures whiterose.ac.uknih.gov.

Table 3: Typical Bond Lengths and Angles Expected from X-ray Crystallography of this compound

Parameter Structural Feature Expected Value
Bond Length Pyrazine C=N ~1.33 Å
Bond Length Pyrazine C-C ~1.39 Å
Bond Length Piperidine C-N ~1.47 Å
Bond Length Piperidine C-C ~1.53 Å
Bond Angle Pyrazine C-N-C ~116°
Bond Angle Piperidine C-N-C ~112°

Note: These are generalized values; precise measurements would be obtained from the specific crystal structure determination.

Computational Chemistry and Theoretical Investigations of 2 Piperidin 1 Yl Pyrazine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(piperidin-1-yl)pyrazine at the atomic level. These methods are crucial for elucidating the electronic structure, stability, and reactivity of the molecule.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound and its derivatives, DFT calculations, often using the B3LYP functional with various basis sets, are employed to determine the most stable molecular geometry (optimization) and to predict their vibrational spectra. chemrxiv.orgresearchgate.netphyschemres.org

The process of geometry optimization seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. physchemres.org This optimized structure is crucial for subsequent calculations of other molecular properties. Vibrational analysis, through the calculation of harmonic frequencies, not only confirms that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) but also allows for the interpretation and assignment of experimental infrared (IR) and Raman spectra. researchgate.netmdpi.commdpi.com For instance, the characteristic vibrational modes, such as the C-H and N-H stretching frequencies, can be accurately predicted and compared with experimental data, providing a comprehensive structural characterization. mdpi.commdpi.com

Table 1: Selected DFT-Calculated Vibrational Frequencies for Pyrazine (B50134) and Piperidine-Related Structures

Vibrational ModeCalculated Frequency Range (cm⁻¹)Reference
N-H Stretching3192 - 3568 mdpi.com
C-H Stretching~3190 mdpi.com
C=N Imine Stretch1620 - 1624 researchgate.net

This table presents a general range of frequencies for characteristic bonds found in structures related to this compound, as specific data for the exact compound was not available in the search results.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

In the context of pyrazine derivatives, NBO analysis helps to understand how the electron density is distributed across the molecule and how the piperidine (B6355638) and pyrazine rings interact electronically. chemrxiv.org These interactions are crucial for determining the molecule's reactivity and its ability to engage in intermolecular interactions, such as hydrogen bonding.

Frontier Molecular Orbital Theory (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwuxibiology.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.commalayajournal.org The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. malayajournal.org

For pyrazine derivatives, HOMO-LUMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. chemrxiv.org A smaller HOMO-LUMO gap generally suggests higher reactivity. malayajournal.org The distribution of the HOMO and LUMO lobes across the molecule reveals which atoms are most involved in these frontier orbitals and, therefore, most likely to participate in chemical reactions. wuxibiology.commalayajournal.org

Table 2: Representative HOMO-LUMO Energy Values for Related Heterocyclic Compounds

Compound/Derivative TypeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Reference
Imidazole Derivative-5.2822-1.27154.0106 malayajournal.org

Note: This table provides an example of HOMO-LUMO energies for a related heterocyclic compound to illustrate the concept. Specific values for this compound would require dedicated calculations.

Molecular Dynamics and Conformational Analysis of this compound Systems

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the exploration of conformational landscapes and the study of molecular motions over time. nih.gov For a flexible molecule like this compound, which consists of two interconnected ring systems, conformational analysis is essential to understand its behavior in different environments.

MD simulations can reveal the preferred conformations of the piperidine ring (e.g., chair, boat, or twist-boat) and the relative orientation of the pyrazine ring. researchgate.net These conformational preferences can significantly influence the molecule's biological activity by affecting how it fits into the binding site of a target protein. researchgate.net The stability of different conformers and the energy barriers between them can be calculated to provide a comprehensive understanding of the molecule's flexibility.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. doaj.org It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. researchgate.netnih.gov

For this compound and its analogs, docking studies can identify potential biological targets and predict the binding mode and affinity. nih.govresearchgate.net These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-cation interactions, between the ligand and the amino acid residues in the active site of a protein. nih.govnih.gov For example, the nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, while the piperidine ring can engage in hydrophobic interactions. Understanding these interactions is crucial for optimizing the lead compound to improve its potency and selectivity. semanticscholar.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net These models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogs. nih.gov

In a QSAR study of piperidine or pyrazine derivatives, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for a set of compounds with known biological activity. researchgate.netresearchgate.net Statistical methods, such as multiple linear regression, are then used to build a model that correlates these descriptors with the observed activity. researchgate.netnih.gov

CoMFA is a 3D-QSAR technique that aligns a series of molecules and calculates their steric and electrostatic fields. nih.gov The resulting contour maps highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity, providing a visual guide for drug design. researchgate.net While specific QSAR or CoMFA studies on this compound were not found, the methodologies have been successfully applied to related piperidine and pyrazine-containing compounds, demonstrating their utility in predicting and optimizing biological activity. nih.govresearchgate.netresearchgate.net

Prediction of Thermodynamic Properties and Spectroscopic Parameters

Theoretical calculations are instrumental in predicting the thermodynamic stability and spectroscopic signatures of molecules like this compound. These predictions are derived from the optimized molecular geometry and the calculated vibrational frequencies.

Thermodynamic Properties

Thermodynamic parameters such as standard heat of formation, entropy, and heat capacity can be calculated using computational methods. These values are crucial for understanding the stability and reactivity of the compound. For instance, DFT calculations have been employed to determine the thermodynamic properties of various pyrazine derivatives. While specific data for this compound is not readily published, the methodologies used for similar compounds can be applied.

A study on 1-(pyrazin-2-yl) piperidin-2-ol, a structurally analogous compound, utilized DFT calculations with the B3LYP/6-31G(d,p) basis set to analyze its properties. researchgate.net Similar calculations for this compound would provide insights into its thermodynamic stability.

Spectroscopic Parameters

Computational methods are widely used to simulate and interpret various types of spectra, including vibrational (Infrared and Raman), Nuclear Magnetic Resonance (NMR), and electronic (UV-Vis) spectra.

Vibrational Spectroscopy (IR and Raman)

Theoretical calculations of vibrational frequencies help in the assignment of experimental IR and Raman spectra. DFT calculations can predict the wavenumbers and intensities of the vibrational modes of a molecule. For pyrazine and its derivatives, extensive research has been conducted to assign their vibrational spectra. researchgate.netpsu.edu For example, the characteristic ring stretching modes of the pyrazine ring are typically observed in the 1100-1600 cm⁻¹ region. researchgate.net The C-H stretching vibrations of the pyrazine and piperidine rings are expected in the 2800-3100 cm⁻¹ range. uantwerpen.be

A theoretical vibrational analysis of this compound would involve calculating the harmonic vibrational frequencies at its optimized geometry. The table below illustrates a hypothetical prediction of key vibrational modes based on data from related compounds.

Vibrational Mode Predicted Wavenumber (cm⁻¹) (Hypothetical) Description
C-H stretch (Pyrazine)3050 - 3100Stretching vibrations of the C-H bonds on the pyrazine ring.
C-H stretch (Piperidine)2850 - 2950Symmetric and asymmetric stretching of the CH₂ groups in the piperidine ring.
C=N stretch (Pyrazine)1580 - 1600Stretching vibrations of the carbon-nitrogen double bonds within the pyrazine ring.
C-N stretch1300 - 1350Stretching vibration of the bond connecting the piperidine nitrogen to the pyrazine ring.
Ring Breathing (Pyrazine)1000 - 1050Symmetric expansion and contraction of the pyrazine ring.

NMR Spectroscopy (¹H and ¹³C)

The Gauge-Independent Atomic Orbital (GIAO) method is a common computational approach to predict the NMR chemical shifts of molecules. researchgate.netresearchgate.net These theoretical predictions are invaluable for interpreting experimental NMR spectra and confirming molecular structures. For this compound, the proton (¹H) and carbon (¹³C) chemical shifts can be calculated.

Based on experimental data for pyrazine and piperidine derivatives, the following table provides a hypothetical prediction of the ¹H and ¹³C NMR chemical shifts for this compound. spectrabase.comchemicalbook.comchemicalbook.com

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Proton Position Predicted Chemical Shift (ppm) (Hypothetical)
Pyrazine H-3, H-5, H-67.8 - 8.5
Piperidine α-CH₂3.4 - 3.8
Piperidine β, γ-CH₂1.5 - 1.8

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon Position Predicted Chemical Shift (ppm) (Hypothetical)
Pyrazine C-2155 - 160
Pyrazine C-3, C-5, C-6130 - 145
Piperidine α-C45 - 50
Piperidine β, γ-C24 - 27

UV-Vis Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. researchgate.netrsc.org It provides information about the electronic transitions, including their excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. The UV-Vis spectrum of pyrazine is characterized by π→π* and n→π* transitions. montana.eduresearchgate.net The introduction of the piperidinyl group is expected to cause a shift in these absorption bands.

Structure Activity Relationship Sar Studies of 2 Piperidin 1 Yl Pyrazine Derivatives

Impact of Substituents on the Pyrazine (B50134) Ring on Biological Activity

The pyrazine ring serves as a critical component of the 2-(piperidin-1-yl)pyrazine pharmacophore, and its substitution pattern can significantly modulate biological activity. The nature, position, and size of substituents can influence the molecule's electronic properties, lipophilicity, and steric interactions with its biological target.

Research on related heterocyclic systems provides valuable insights. For instance, in a series of 8-(1-piperazinyl)imidazo[1,2-a]pyrazines, a fused-ring system related to the core topic, substitutions on the pyrazine portion of the molecule had a pronounced effect on their hypoglycemic activity. The unsubstituted parent compound displayed high affinity for the α2-adrenergic receptor. The introduction of small alkyl groups, such as methyl, at the 2-, 3-, or 5-positions of the imidazo[1,2-a]pyrazine system, maintained or even enhanced this high affinity and potent hypoglycemic effects nih.gov. This suggests that for certain targets, small, lipophilic substituents on the pyrazine ring are well-tolerated and can be beneficial for activity.

Conversely, the choice of the core aromatic heterocycle itself is fundamental. In studies of piperidinothiosemicarbazones designed as antitubercular agents, replacing a pyridine ring with a pyrazine ring led to a significant or complete loss of tuberculostatic potency nih.gov. However, within this less active pyrazine series, the position of substitution was still critical. It was observed that substitution at the C-6 position of the pyrazine ring resulted in the highest potency within that specific group of compounds nih.gov. This highlights that even when the pyrazine core is suboptimal for a particular target compared to other heterocycles, optimizing the substituent placement can still salvage some activity.

These findings collectively indicate that the pyrazine ring is highly sensitive to substitution. Small alkyl groups may be favorable for some receptor interactions, while in other contexts, the electronic nature of the pyrazine ring itself may be detrimental compared to other heterocycles.

Table 1: Impact of Pyrazine Ring Substitution on Biological Activity of Imidazo[1,2-a]pyrazine Analogs

Compound ID Substitution on Imidazo[1,2-a]pyrazine Ring Biological Target Activity
4 Unsubstituted α2-adrenergic receptor High Affinity
16k 2-Methyl α2-adrenergic receptor High Affinity
25m 3-Methyl α2-adrenergic receptor High Affinity
16f 5-Methyl α2-adrenergic receptor High Affinity

Influence of Substituents on the Piperidine (B6355638) Ring on Biological Activity

The piperidine ring is another key area for structural modification that profoundly impacts biological activity. Its substitutions can alter the molecule's conformation, basicity, and ability to form key interactions within a receptor's binding pocket.

The superiority of a piperidine ring over a piperazine (B1678402) ring has been demonstrated in certain contexts. For compounds targeting histamine (B1213489) H3 and sigma-1 (σ1) receptors, the piperidine moiety was identified as a critical structural element for achieving dual activity. The replacement of a piperazine core with a piperidine ring led to a dramatic increase in affinity for the σ1 receptor, transforming a compound with an inhibitory constant (Ki) of 1531 nM into a highly potent ligand with a Ki of 3.64 nM nih.gov. This underscores that the specific nature of the saturated heterocyclic ring is a crucial determinant of pharmacological activity.

Further modifications to the piperidine ring itself can fine-tune this activity. In the development of anticancer sulfonamides, the position of a methyl substituent on the piperidine ring was a key factor. The highest anticancer activity was observed in compounds that possessed a methyl group at either the 3- or 4-position of the piperidine ring ajchem-a.com. This suggests that these positions may be oriented toward a hydrophobic pocket in the target enzyme, where the methyl group can establish favorable van der Waals interactions.

However, not all modifications are beneficial. For a series of acetylcholinesterase inhibitors, it was found that isosteric replacements or other modifications to the benzylpiperidine moiety were detrimental to the compound's inhibitory activity nih.gov. This indicates a highly specific binding requirement where the size, shape, and electronic properties of the substituent on the piperidine nitrogen are finely tuned for optimal interaction with the target.

Table 2: Influence of Piperidine Ring Modifications on Receptor Affinity

Base Scaffold Heterocyclic Core Substitution Target Receptor Affinity (Ki)
Compound 4 Piperazine - σ1 1531 nM
Compound 5 Piperidine - σ1 3.64 nM
Compound 115 Piperidine-Sulfonamide 3-Methyl Cancer Target High Potency
Compound 115 Piperidine-Sulfonamide 4-Methyl Cancer Target High Potency

Role of Linker Modifications Between Pyrazine and Piperidine Moieties

In the this compound scaffold, the piperidine ring is connected directly to the pyrazine ring via a carbon-nitrogen (C-N) bond. This direct linkage is a defining characteristic of the core structure. In most SAR studies centered on this specific scaffold, this direct connection is conserved, and modifications are focused on the peripheral positions of either ring rather than inserting a linker between them.

The concept of a linker becomes more relevant in related but distinct chemical series where the piperidine and aromatic moieties are intentionally separated. For example, in a series of histamine H3 receptor antagonists, a common pharmacophore model includes a basic tertiary amine (like piperidine), a central core, and a flexible linker chain, often a propyloxy chain, connecting them nih.gov. Similarly, in the development of certain acetylcholinesterase inhibitors, a 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine scaffold was explored, where an ethylamino linker separates the piperidine and pyridazine rings nih.gov. In these cases, the length, composition, and rigidity of the linker are critical parameters that are optimized to ensure the correct spatial orientation of the key binding groups. However, for the this compound class, the focus remains on the SAR of the directly connected bicyclic system.

Stereochemical Effects on Structure-Activity Relationships

Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target. The introduction of chiral centers into the this compound scaffold can lead to enantiomers or diastereomers with significantly different biological activities, potencies, and metabolic profiles.

The profound impact of stereochemistry has been clearly demonstrated in related heterocyclic systems. In a series of pyridyl-piperazinyl-piperidine derivatives designed as CXCR3 chemokine antagonists, the stereochemistry of a substituent on the piperazine ring had a "pronounced effect" on receptor affinity. Specifically, the analog featuring a 2'(S)-ethylpiperazine moiety was exceptionally potent, exhibiting an IC50 value of 0.2 nM for the human CXCR3 receptor nih.gov. This highlights how a single, well-defined stereocenter can lock the molecule into a highly favorable conformation for binding.

Similarly, studies on piperidin-4-one derivatives, which share the core piperidine ring, have investigated the effect of stereochemistry on various biological activities. The synthesis of specific diastereomers, such as (2S,3R,4S,6R)-3-methyl-4-alkyl-2,6-diarylpiperidin-4-ol, allowed for the evaluation of how their fixed three-dimensional structure influences antibacterial, antifungal, and anthelmintic properties nih.gov. Such studies confirm that the spatial arrangement of substituents around the piperidine ring is a critical factor for interaction with biological systems. The creation of pure stereoisomers is therefore an essential strategy in drug discovery to identify the most active and selective agent while minimizing potential off-target effects from less active isomers.

Pharmacophore Modeling and Ligand-Based Drug Design Derived from this compound Scaffolds

Pharmacophore modeling and other ligand-based drug design techniques are powerful computational tools used to understand the SAR of a series of molecules and to guide the design of new, more potent analogs. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, positive/negative ionizable groups) that a molecule must possess to bind to a specific receptor.

For scaffolds related to this compound, these methods have been successfully applied. For instance, in the development of histamine H3 receptor antagonists, a general pharmacophore model was established that consists of a basic tertiary amine, a feature readily provided by the piperidine nitrogen, connected via a linker to a central core nih.gov.

More detailed quantitative structure-activity relationship (QSAR) studies on pyrimidine-piperazine derivatives revealed that biological activity initially increases with lipophilicity, but then decreases significantly for compounds with a log P value greater than 2.5 nih.gov. This creates a predictive model that can guide the design of new compounds with optimal lipophilicity for hypnotic activity. These models help rationalize the observed SAR and prioritize the synthesis of compounds with a higher probability of success.

Mechanistic Biological Investigations of 2 Piperidin 1 Yl Pyrazine and Its Derivatives in Preclinical Research

In Vitro Receptor Binding Profiling and Ligand-Target Interactions

The unique structural scaffold of 2-(piperidin-1-yl)pyrazine and its related piperidine (B6355638) and piperazine (B1678402) derivatives has prompted extensive investigation into their interactions with a wide array of biological targets. These compounds have been profiled against various receptors and enzymes, revealing complex structure-activity relationships (SAR) and identifying derivatives with high affinity and selectivity for specific targets crucial in neurotransmission and cellular signaling.

Derivatives featuring a piperidine moiety have been central to the development of potent antagonists for the cannabinoid CB1 receptor. A notable example is the pyrazole carboxamide class of CB1 antagonists. Structure-activity relationship studies have shown that these compounds can act as both antagonists and inverse agonists at CB1 receptors.

Research has also explored pyrazine (B50134) carboxamide derivatives as CB1 antagonists. Modifications to this scaffold, such as the inclusion of hydroxyl-containing sidechains, have been shown to improve ADME (absorption, distribution, metabolism, and excretion) properties, leading to enhanced in vivo efficacy in preclinical models. One such derivative, compound 35, demonstrated a significant reduction in food intake in rat feeding models, highlighting the therapeutic potential of this chemical series.

Table 1: In Vitro Activity of Piperidine Derivatives at Cannabinoid Receptors

Compound Target Receptor Binding Affinity (Ki) Activity
Pyrazine Carboxamide Derivative (Compound 35) CB1 - Antagonist

Data sourced from literature on pyrazine carboxamide derivatives.

The arylpiperazine scaffold is a well-established pharmacophore for ligands targeting monoamine receptors, including the serotonin (B10506) 5-HT7 receptor. The structural flexibility of this scaffold allows for modifications that can produce compounds with high affinity, acting as dual or selective ligands.

For instance, a derivative of pyridinyl-piperazine, 6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one (Compound 21), was identified as a high-affinity dual ligand for both the 5-HT1A and 5-HT7 receptors. This compound exhibited a low nanomolar affinity for the 5-HT7 receptor and functioned as an antagonist at this target. The pyridinyl-piperazine moiety is considered a key structural element for achieving this dual binding profile.

Table 2: Binding Affinity of Piperazine Derivatives at Serotonin Receptors

Compound Target Receptor Binding Affinity (Ki)
Compound 21 5-HT7 8.4 nM
5-HT1A 0.74 nM
SYA16263 5-HT7 90 nM
5-HT1A 1.1 nM

Data from a study on pyridinyl-piperazine derivatives.

The histamine (B1213489) H3 receptor has been a significant target for piperidine and piperazine derivatives. Research has demonstrated that the choice between a piperidine and a piperazine core is a critical determinant for affinity and selectivity, not only for the H3 receptor but also for sigma (σ) receptors.

Studies comparing analogous compounds revealed that replacing a piperazine ring with a piperidine ring can dramatically alter the binding profile. For example, in one series, the piperidine-containing compound displayed high affinity for both H3 (Ki = 7.70 nM) and σ1 receptors (Ki = 3.64 nM), establishing it as a dual-activity ligand. In contrast, its piperazine counterpart showed high affinity for the H3 receptor (Ki = 3.17 nM) but very low affinity for the σ1 receptor (Ki = 1531 nM), making it a selective H3 ligand.

Furthermore, a derivative containing the specific 2-(piperazin-1-yl)pyrazine moiety (Compound 16) was found to be inactive at the H3 receptor. However, this compound displayed high affinity for both σ1 (Ki = 7.6 nM) and σ2 (Ki = 27 nM) receptors, indicating that the pyrazine-2-yl group directs the ligand's activity away from H3 and towards sigma receptors. This highlights the profound influence of subtle structural changes on receptor selectivity.

Table 3: Comparative Binding Affinities (Ki) of Piperidine and Piperazine Derivatives at H3 and Sigma Receptors

Compound Feature Target Receptor Piperidine Derivative Piperazine Derivative 2-(piperazin-1-yl)pyrazine Derivative (Compound 16)
Binding Affinity hH3R 7.70 nM 3.17 nM >10,000 nM
σ1R 3.64 nM 1531 nM 7.6 nM
σ2R - - 27 nM

Data compiled from studies on dual H3/σ1 receptor ligands.

Piperazine and piperidine derivatives have been investigated as antagonists for the mu (μ), delta (δ), and kappa (κ) opioid receptors. A series of 1-substituted 4-(3-hydroxyphenyl)piperazines were identified as pure opioid receptor antagonists. These compounds displayed potent, low-nanomolar antagonist activity across all three receptor subtypes in functional assays.

The antagonist properties of this class of compounds are mediated through interactions that differ from classical opioid antagonists like naloxone. The discovery of these piperazine-based antagonists provides a distinct chemical scaffold for developing new pharmacological tools and potential therapeutics targeting the opioid system.

Table 4: Opioid Receptor Antagonist Activity (Ke) of 1-Substituted 4-(3-hydroxyphenyl)piperazine Derivatives

Compound μ-Opioid Receptor (Ke) δ-Opioid Receptor (Ke) κ-Opioid Receptor (Ke)
Compound 5a 2.5 ± 0.3 nM 1.8 ± 0.3 nM 1.9 ± 0.3 nM
Compound 5c 1.7 ± 0.1 nM 2.2 ± 0.3 nM 1.5 ± 0.2 nM

Data from a study characterizing piperazine derivatives as pure opioid antagonists.

The pyrazine scaffold is a key feature in a number of potent kinase inhibitors, targeting enzymes critical to cell signaling pathways implicated in cancer and other diseases.

SHP2 Inhibition: Src homology-2 containing protein tyrosine phosphatase-2 (SHP2) is a key node in multiple signaling pathways, and its inhibition is a promising therapeutic strategy. Imidazopyrazine derivatives have been identified as novel allosteric SHP2 inhibitors. For example, compound 1d (an imidazopyrazine derivative) showed potent SHP2 inhibition with an IC50 value of 74 nM. Further optimization led to compound 2d , which incorporated a 2,3-dichlorophenyl group and exhibited even greater potency with an IC50 of 47 nM. Pyridine derivatives containing a piperidin-1-yl group have also been developed as highly selective SHP2 inhibitors, with compound 11a showing an IC50 value of 1.36 μM.

Protein Kinase Inhibition (PIM-1): The PIM-1 kinase is a serine/threonine kinase that has emerged as a drug target for cancer. In silico and 3D-QSAR studies on 3-(pyrazin-2-yl)-1H-indazole derivatives have identified them as potential PIM-1 inhibitors. These studies suggest that the pyrazine-linked indazole scaffold interacts with key residues in the PIM-1 catalytic pocket, including Glu171, Lys67, and Asp186, through hydrogen bonding. Virtual screening identified compounds like ZINC73096248 as a potential prototype for developing novel PIM-1 kinase inhibitors.

Table 5: Inhibitory Activity of Pyrazine and Piperidine Derivatives against Kinase Enzymes

Compound Target Enzyme Inhibitory Concentration (IC50)
Compound 1d SHP2 74 nM
Compound 2d SHP2 47 nM
Compound 11a SHP2 1.36 µM
ZINC73096248 PIM-1 Lead Compound (in silico)

Data from studies on SHP2 and PIM-1 kinase inhibitors.

N-Acylethanolamine-hydrolyzing acid amidase (NAAA) is a cysteine hydrolase responsible for the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA). Inhibition of NAAA is a promising therapeutic strategy for managing pain and inflammation. Research into NAAA inhibitors has led to the identification of several classes of compounds, though derivatives based on the this compound scaffold have not been prominently featured in the reviewed preclinical studies. However, the exploration of conformational restrictions in related scaffolds, such as replacing a piperidine ring with a bridged azabicyclo[3.2.1]octane core, has been shown to improve inhibitory activity against human NAAA, suggesting that constrained piperidine-like structures can be beneficial for potency. This principle could potentially guide future design of pyrazine-based NAAA inhibitors.

Histone Acetyltransferase (HAT) Inhibition

Histone acetyltransferases (HATs), particularly p300 and its paralog CBP, are crucial enzymes in gene regulation through the acetylation of histone lysine residues. nih.gov The HAT domain of these enzymes has emerged as a potential therapeutic target for diseases like cancer. nih.gov In this context, screening and structure-activity relationship studies have identified 1,4-pyrazine-containing compounds as a novel class of p300/CBP HAT inhibitors. nih.gov

One of the most potent compounds from this series, compound 29 ((E)-3-(4-((5-(3-(dimethylamino)acryloyl)thiophen-2-yl)ethynyl)phenyl)-N-(2-(piperidin-1-yl)ethyl)pyrazin-2-amine), demonstrated significant inhibitory activity with an IC₅₀ value as low as 1.4 μM. nih.gov Enzyme kinetic studies revealed that this compound acts as a competitive inhibitor against the histone substrate. nih.gov It exhibited high selectivity for p300 and CBP, with minimal to no activity against other classes of human HATs. nih.gov In cellular assays, compound 29 effectively inhibited the acetylation of several histone lysine residues, most notably H3K27 and H3K9. nih.gov Furthermore, it displayed strong anti-proliferative activity against a range of solid and blood cancer cell lines, with EC₅₀ values between 1.2 and 8.7 μM. nih.gov These findings underscore the potential of pyrazine derivatives as pharmacological leads for developing targeted cancer therapies. nih.gov

In Vitro Antimicrobial Activity Assays

Derivatives of this compound are part of a broader class of pyrazine and piperazine compounds investigated for their pharmacological activities, including antimicrobial effects. nih.govresearchgate.netsemanticscholar.org These heterocyclic systems are recognized for their diverse biological potential. nih.govresearchgate.net

Antibacterial Efficacy Against Pathogenic Microorganisms

The antibacterial potential of pyrazine derivatives has been evaluated against a spectrum of pathogenic bacteria. In one study, a series of pyrazine-2-carboxylic acid derivatives linked to piperazine were synthesized and tested. rjpbcs.com Among these, compound P4 ((4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone) demonstrated the highest antimicrobial activity. rjpbcs.com Another compound from the same series, P10 ((3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone), also showed moderate activity. rjpbcs.com

Further research into pyrazine-containing thiazolines and thiazolidinones identified compounds 11 , 12 , and 40 as particularly potent antibacterial agents in vitro. nih.gov Similarly, studies on N-substituted piperazine compounds linked to a pyrazine core found that compound 2g exhibited significant activity, with minimum inhibitory concentration (MIC) values of 6.25 µg/mL against Staphylococcus aureus and 25 µg/mL against Escherichia coli. researchgate.net This compound also effectively inhibited the growth of these bacteria, producing inhibition zones of 16 mm and 15 mm, respectively. researchgate.net

In a separate investigation of disubstituted piperazines, three compounds (3d , 3g , and 3k ) were found to be more potent than ampicillin against methicillin-resistant S. aureus (MRSA). nih.gov Compound 3d also showed better activity than ampicillin against Pseudomonas aeruginosa, while compound 3g was more effective against E. coli. nih.gov The most sensitive bacterium to this series was Listeria monocytogenes, whereas Staphylococcus aureus was the most resistant. nih.gov However, not all pyrazine derivatives show strong effects; some studies have reported only low antibacterial activity for certain synthesized compounds. researchgate.net

Antibacterial Activity of Pyrazine Derivatives
CompoundBacterial StrainActivity (MIC in µg/mL)Reference
P4E. coli50 rjpbcs.com
P6P. aeruginosa25 rjpbcs.com
P10P. aeruginosa25 rjpbcs.com
2gS. aureus6.25 researchgate.net
2gE. coli25 researchgate.net
3d, 3g, 3kMRSAMore potent than Ampicillin nih.gov
3dP. aeruginosaMore potent than Ampicillin nih.gov
3gE. coliMore potent than Ampicillin nih.gov

Antifungal Efficacy Against Fungal Strains

Several pyrazine derivatives have demonstrated notable antifungal properties. In a study of pyrazolo[3,4-b]pyrazines, some compounds showed higher efficacy than the reference drug clotrimazole. ekb.eg Specifically, compound 8b was more active against Aspergillus flavus, and compound 13b was more active against Candida albicans than clotrimazole. ekb.eg

Antifungal Activity of Pyrazine Derivatives
CompoundFungal StrainActivity (MIC in µg/mL)Reference
P4C. albicans3.125 rjpbcs.com
P10C. albicans3.125 rjpbcs.com
8bA. flavusMore potent than Clotrimazole ekb.eg
13bC. albicansMore potent than Clotrimazole ekb.eg
VariousMultiple Strains16-128 researchgate.net

Investigating Mechanisms of Antimicrobial Action (e.g., GlcN-6-P synthase inhibition)

A promising target for antimicrobial agents is glucosamine-6-phosphate (GlcN-6-P) synthase, a crucial enzyme in the hexosamine biosynthesis pathway. nih.govnih.gov This enzyme catalyzes the first step in a pathway that produces UDP-GlcNAc, an essential precursor for the synthesis of key components of microbial cell walls. nih.gov Inhibition of GlcN-6-P synthase can disrupt this process, making it a viable mechanism for antimicrobial action. nih.govnih.gov

Molecular docking studies have been employed to investigate this mechanism for pyrazine derivatives. rjpbcs.com In a study of pyrazine-2-carboxylic acid derivatives, all tested compounds showed a good potential for inhibition of GlcN-6-P synthase. rjpbcs.com Notably, compound P4 , which exhibited the highest antimicrobial activity, also had the highest docking score. rjpbcs.com This strong correlation suggests that the inhibition of GlcN-6-P synthase is a likely mechanism responsible for the antibacterial activity of these piperazine-pyrazine derivatives. rjpbcs.com

Antioxidant Activity Assessment

The pyrazine nucleus, often in combination with a piperazine ring, has been incorporated into molecules designed to possess antioxidant properties. researchgate.netasianpubs.org Pyrazine compounds are recognized for a variety of pharmacological actions, including antioxidant activity. tandfonline.com

Free Radical Scavenging Assays (e.g., ABTS, DPPH methods)

The antioxidant capacity of pyrazine derivatives is commonly evaluated using free radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods. rjpbcs.comnih.gov These assays measure the ability of a compound to donate a hydrogen atom or electron to neutralize stable free radicals. ugm.ac.idmdpi.com The activity is often expressed as an IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the radicals. nih.govnih.gov

In a study of novel pyrazine-2-carboxylic acid derivatives, the synthesized compounds were evaluated for their antioxidant potential using both ABTS and DPPH methods. rjpbcs.com Among the series, compound P10 ((3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone) was found to exhibit good antioxidant activity. rjpbcs.com Another study focusing on piperazine derivatives also utilized these methods, comparing the radical scavenging activities of their compounds against butylated hydroxytoluene (BHT), a standard antioxidant. nih.gov The results from these assays help to quantify the free radical scavenging efficacy and identify promising antioxidant candidates among pyrazine derivatives. rjpbcs.comnih.gov

Antioxidant Activity of a Pyrazine Derivative
CompoundAssayResultReference
P10ABTS & DPPHGood antioxidant activity rjpbcs.com

Cellular Mechanism Studies in In Vitro Models

Preclinical in vitro studies have been instrumental in elucidating the cellular and molecular mechanisms through which this compound and its derivatives exert their biological effects. These investigations, conducted on various cancer cell lines, have provided foundational knowledge regarding the compounds' influence on cell survival, proliferation, and death pathways, excluding any data from human clinical trials.

Effects on Cell Proliferation and Viability

Derivatives of this compound have demonstrated significant anti-proliferative and cytotoxic effects across a diverse panel of human cancer cell lines. The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration required to inhibit 50% of cell proliferation or viability.

For instance, a novel series of imidazo[1,2-a]pyrazine derivatives displayed potent anti-proliferative activities, with one compound, TB-25, exhibiting an exceptionally low IC₅₀ value of 23 nM against the HCT-116 human colon cancer cell line nih.gov. Another study on triterpenoid pyrazine derivatives found that compound 12a was highly active against SF-763 (human glioblastoma), B16 (mouse melanoma), and HeLa (human cervical cancer) cell lines, with IC₅₀ values of 3.53 µM, 4.42 µM, and 5.13 µM, respectively nih.gov. Similarly, piperlongumine–ligustrazine derivatives, which incorporate a pyrazine skeleton, showed significant inhibitory effects on cell lines such as U87MG (human glioblastoma), HCT116, A549 (human lung cancer), and K562 (human chronic myelogenous leukemia), with IC₅₀ values ranging from 0.25 to 8.73 μM nih.gov.

The cytotoxic effects of various pyrazine-based compounds have been evaluated using standard methodologies like the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures the metabolic activity of viable cells mdpi.com. Studies on pyrazine-based small molecules designed as SHP2 inhibitors also confirmed time- and dosage-dependent inhibition of cancer cell viability in cell lines including MCF7 (human breast cancer) and HCT116 mdpi.com.

Interactive Table:

Compound/Derivative ClassCell LineCell TypeIC₅₀ ValueReference
Imidazo[1,2-a]pyrazine (TB-25)HCT-116Human Colon Cancer23 nM nih.gov
Triterpenoid Pyrazine (12a)SF-763Human Glioblastoma3.53 µM nih.gov
Triterpenoid Pyrazine (12a)B16Mouse Melanoma4.42 µM nih.gov
Triterpenoid Pyrazine (12a)HeLaHuman Cervical Cancer5.13 µM nih.gov
Piperlongumine-LigustrazineU87MGHuman Glioblastoma0.25 - 8.73 µM nih.gov
Piperlongumine-LigustrazineHCT116Human Colon Cancer0.25 - 8.73 µM nih.gov
Piperlongumine-LigustrazineA549Human Lung Cancer0.25 - 8.73 µM nih.gov
Piperlongumine-LigustrazineK562Human CML0.25 - 8.73 µM nih.gov
Ligustrazine-Chalketone Pt(IV)A549, PANC-1, etc.Various Cancers0.93 - 7.29 µM nih.gov

Induction of Apoptosis and Cell Cycle Modulation

A primary mechanism by which pyrazine derivatives inhibit cancer cell growth is through the induction of apoptosis (programmed cell death) and modulation of the cell cycle. Flow cytometry analyses have consistently shown that these compounds can arrest cell cycle progression at specific phases and trigger apoptotic pathways.

The triterpenoid pyrazine derivative 12a was found to cause cell cycle arrest in the G1 phase and significantly induce apoptosis in B16 melanoma cells in a dose-dependent manner nih.gov. In another study, the imidazo[1,2-a]pyrazine derivative TB-25 dose-dependently induced G2/M phase cell cycle arrest and apoptosis in HCT-116 cells nih.gov. This arrest prevents cells from entering mitosis, ultimately leading to cell death.

Further mechanistic studies have delved into the molecular signaling of apoptosis. For example, treatment of MCF7 cells with a pyrazine intermediate led to a notable increase in both early and late apoptotic cell populations mdpi.com. At a concentration of 0.01 µM, the percentage of late apoptotic cells was 29.62% and dead cells was 13.14%, compared to 33.85% and 6.05% in untreated cells, respectively mdpi.com. Other pyrazine derivatives have been shown to initiate mitochondrial-dependent apoptosis pathways nih.gov.

Interactive Table:

Compound/DerivativeCell LineEffect on Cell CycleApoptotic EffectReference
Triterpenoid Pyrazine (12a)B16G1 Phase ArrestInduces apoptosis dose-dependently nih.gov
Imidazo[1,2-a]pyrazine (TB-25)HCT-116G2/M Phase ArrestInduces apoptosis dose-dependently nih.gov
Pyrazine Intermediate 9MCF7Not specifiedIncreases early and late apoptotic cells mdpi.com
Ligustrazine-Chalketone Pt(IV)VariousNot specifiedInitiates mitochondrial-dependent apoptosis nih.gov

Mechanistic Insights from In Vitro Cytotoxicity Studies

In vitro cytotoxicity studies have provided deeper insights into the specific molecular targets and pathways affected by this compound and its derivatives. These compounds have been shown to operate through multiple mechanisms to achieve their anticancer effects researchgate.net.

One key mechanism identified is the inhibition of tubulin polymerization. The imidazo[1,2-a]pyrazine derivative TB-25 was found to effectively inhibit tubulin polymerization in vitro, thereby disrupting the dynamic equilibrium of microtubules within HCT-116 cells nih.gov. Molecular docking studies further revealed that TB-25 fits into the colchicine binding site of tubulin nih.gov. This disruption of the microtubule network is a well-established anticancer strategy, as it interferes with cell division, intracellular transport, and cell structure.

Another important mechanism involves the induction of oxidative stress and DNA damage. A piperlongumine–ligustrazine derivative was shown to inhibit thioredoxin reductase (TrxR) activity, leading to increased levels of reactive oxygen species (ROS) and a decrease in mitochondrial transmembrane potential nih.govmdpi.com. This cascade of events results in DNA damage and the induction of autophagy nih.govmdpi.com. Similarly, ligustrazine–chalketone-modified platinum (IV) complexes were found to effectively induce DNA damage, which in turn initiates mitochondrial-dependent apoptosis nih.gov. These findings highlight the role of pyrazine derivatives in targeting cellular redox balance and genomic integrity as a means of inducing cancer cell death.

In Vivo Preclinical Model Investigations for Mechanistic Understanding

While in vitro studies provide a detailed view of cellular mechanisms, in vivo preclinical models are crucial for validating these findings in a complex biological system and understanding the broader physiological impact. Investigations using animal models, such as mouse xenografts, have confirmed the antitumor activity of pyrazine derivatives and provided correlations with the mechanisms observed in vitro.

The in vivo antitumor potential of the triterpenoid pyrazine derivative 12a was validated in mice bearing H22 liver cancer and B16 melanoma tumors nih.gov. The study reported significant tumor inhibitory ratios of 55.6% and 62.7% for the two cancer models, respectively nih.gov. This in vivo efficacy supports the relevance of the compound's in vitro mechanistic actions, namely the induction of G1 phase cell cycle arrest and apoptosis, in a whole-organism context nih.gov.

Similarly, a piperlongumine–ligustrazine derivative (compound 41 ) demonstrated strong in vivo antitumor activity in a preclinical model, achieving a tumor inhibition rate of 76% nih.govmdpi.com. The in vitro mechanistic work on this compound, which showed it regulates DNA damage and autophagy-related proteins, provides a plausible explanation for its potent in vivo effects nih.govmdpi.com. Another study involving a ligustrazine–chalketone-modified platinum (IV) complex (compound 66 ) reported better antitumor efficiency in vivo than the conventional chemotherapy drug cisplatin in a pancreatic cancer xenograft model, without significant side effects nih.gov. The proposed in vivo mechanism, based on cellular studies, is linked to the induction of DNA damage and mitochondrial-dependent apoptosis nih.gov.

These preclinical in vivo studies, therefore, serve as a critical bridge between cellular-level mechanistic discoveries and the potential therapeutic application of this compound derivatives, confirming that the mechanisms of apoptosis induction and cell cycle disruption observed in vitro translate to tangible antitumor effects in animal models.

Role of the 2 Piperidin 1 Yl Pyrazine Moiety As a Privileged Scaffold in Ligand Design and Medicinal Chemistry

Concept of Privileged Scaffolds in Modern Drug Discovery

The concept of a "privileged scaffold" refers to a molecular framework that is capable of serving as a ligand for multiple, often unrelated, biological targets. tandfonline.comresearchgate.netresearchgate.net These scaffolds are not merely inert skeletons but are pre-validated by their recurrence in a multitude of bioactive compounds, including existing drugs. researchgate.net Their "privileged" status stems from their inherent ability to present functional groups in a three-dimensional arrangement that is conducive to binding with various protein receptors and enzymes.

The utility of privileged scaffolds in drug discovery is multifaceted. They provide a robust starting point for the design of compound libraries, increasing the probability of identifying hits in high-throughput screening campaigns. tandfonline.com Furthermore, their established presence in known drugs often implies favorable pharmacokinetic properties, such as good membrane permeability and metabolic stability, which are crucial for the development of successful therapeutic agents. researchgate.net The piperazine (B1678402) and pyrazine (B50134) rings, individually, are well-established privileged structures found in a wide array of approved pharmaceuticals. nih.govresearchgate.net

2-(piperidin-1-yl)pyrazine as a Core Structure for De Novo Ligand Design

De novo ligand design involves the construction of novel molecular structures with a high affinity for a specific biological target. The this compound core represents an attractive starting point for such endeavors. This scaffold combines the features of two well-regarded heterocyclic systems: the pyrazine ring, a six-membered aromatic ring with two nitrogen atoms, and the piperidine (B6355638) ring, a saturated six-membered heterocycle containing one nitrogen atom.

The pyrazine component offers several advantages. It is a bioisostere of other aromatic systems and can engage in various non-covalent interactions, including hydrogen bonding and pi-stacking, with biological targets. researchgate.net The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, contributing to binding affinity and selectivity. The piperidine moiety, on the other hand, provides a flexible, three-dimensional character to the molecule. researchgate.net Its basic nitrogen atom can be protonated at physiological pH, allowing for ionic interactions with acidic residues in a protein's active site. The combination of the rigid, aromatic pyrazine and the flexible, aliphatic piperidine allows for the exploration of diverse chemical space during the design process.

Scaffold Hopping and Bioisosteric Replacement Strategies Involving Pyrazine-Piperidine Systems

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core molecular framework of a known active compound with a different, yet functionally equivalent, scaffold. This approach is often employed to improve a compound's properties, such as potency, selectivity, or patentability. The this compound moiety can be utilized in scaffold hopping strategies as a bioisosteric replacement for other heterocyclic systems.

For instance, a research program might start with a lead compound containing a different bicyclic or aromatic system linked to a basic amine. By replacing that original scaffold with the this compound core, medicinal chemists can access novel chemical entities with potentially improved pharmacological profiles. The pyrazine ring can mimic the electronic and steric properties of other aromatic rings, while the piperidine provides a basic center that is often crucial for receptor interaction. This strategy allows for the generation of new intellectual property while retaining the key pharmacophoric features of the original lead compound.

Application in Lead Optimization and Analog Development Programs

Once a lead compound containing the this compound scaffold is identified, it can be systematically modified in a lead optimization program to enhance its desired properties. The modular nature of this scaffold, with distinct pyrazine and piperidine components, allows for targeted modifications.

Influence of the Pyrazine-Piperidine Motif on Pharmacological Properties (e.g., receptor selectivity, binding affinity)

The this compound motif can significantly influence the pharmacological properties of a molecule, particularly its receptor selectivity and binding affinity. The specific arrangement of the aromatic pyrazine and the basic piperidine creates a distinct pharmacophore that can be recognized by various receptors.

The nature and position of substituents on the pyrazine ring can dramatically alter receptor affinity and selectivity. For example, the introduction of a halogen or a small alkyl group can enhance van der Waals interactions within a binding pocket, leading to increased affinity. The piperidine ring's basicity is also a critical determinant of activity. A slight modification to the piperidine ring can alter the pKa of the nitrogen atom, affecting its protonation state and its ability to form ionic bonds with the target.

Studies on related piperazine- and piperidine-containing compounds have demonstrated the profound impact of these motifs on binding to various receptors, including adrenergic and serotoninergic receptors. researchgate.netnih.gov For instance, in a series of piperazine-pyridazinone derivatives, the piperazine core was crucial for achieving high affinity at α1-adrenergic receptors. nih.gov Similarly, research on multi-receptor atypical antipsychotics has highlighted the importance of the piperidine moiety in conferring affinity for dopamine (B1211576) and serotonin (B10506) receptors. researchgate.net While direct data for this compound is limited, the principles derived from these related systems underscore the potential of this scaffold to modulate receptor binding and selectivity.

A screening of piperidine/piperazine-based compounds identified a potent sigma-1 receptor agonist, showcasing the potential of such scaffolds in achieving high receptor affinity. nih.gov

Table 1: Binding Affinity of a Piperidine-Containing Compound

CompoundTarget ReceptorBinding Affinity (Ki) [nM]
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanoneSigma-1 Receptor3.2
Haloperidol (Reference)Sigma-1 Receptor2.5
Data sourced from a study on piperidine/piperazine-based compounds. nih.gov

This table illustrates the high affinity that can be achieved with a scaffold containing the piperidinyl moiety, comparable to that of a known reference compound.

Future Directions and Emerging Research Avenues for 2 Piperidin 1 Yl Pyrazine Research

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of pyrazine (B50134) derivatives has traditionally involved methods that can be harsh, low-yielding, or require multiple steps. tandfonline.com Future research into 2-(piperidin-1-yl)pyrazine should prioritize the development of more efficient and sustainable synthetic routes.

Modern synthetic organic chemistry offers a toolkit of advanced methodologies that can be applied. Recent progress in C-N cross-coupling reactions, particularly those catalyzed by palladium or copper, could provide more direct and efficient pathways to synthesize this compound and its analogs. tandfonline.com These methods often proceed under milder conditions and with greater functional group tolerance compared to classical methods.

Furthermore, the principles of "green chemistry" are increasingly important in chemical synthesis. rasayanjournal.co.in For pyrazine derivatives, this can involve one-pot reactions that reduce waste and improve atom economy. tandfonline.comresearchgate.net The use of environmentally benign solvents, such as water or ethanol, and catalysts that can be easily recovered and reused are key areas for development. tandfonline.comrasayanjournal.co.in

Flow chemistry represents a paradigm shift in chemical manufacturing, offering enhanced safety, reproducibility, and scalability. nih.govdurham.ac.ukethernet.edu.et The application of flow reactors to the synthesis of this compound could enable rapid optimization of reaction conditions and facilitate the production of a library of derivatives for biological screening. durham.ac.ukuc.pt This technology is particularly well-suited for the synthesis of heterocyclic compounds. nih.govethernet.edu.et

Table 1: Comparison of Synthetic Methodologies for this compound

Methodology Traditional Approach Emerging Approach Potential Advantages of Emerging Approach
Key Reaction Nucleophilic aromatic substitution Palladium/Copper-catalyzed C-N cross-coupling Higher efficiency, milder reaction conditions, greater functional group tolerance. tandfonline.com
Process Batch synthesis Continuous flow synthesis Improved safety, scalability, and process control; facilitates rapid library synthesis. nih.govdurham.ac.ukuc.pt
Sustainability Often involves harsh reagents and organic solvents Use of greener solvents (e.g., water), recyclable catalysts, and one-pot procedures Reduced environmental impact, lower cost, and increased atom economy. tandfonline.comrasayanjournal.co.in

Advanced Computational Approaches for Precise Design and Prediction

Computational chemistry provides powerful tools for understanding the structure, properties, and potential biological activity of molecules, thereby guiding experimental research and reducing the need for extensive trial-and-error synthesis.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, geometry, and spectroscopic properties of this compound. rsc.orgchemrxiv.orgacs.org Such studies can provide insights into the molecule's reactivity and potential interaction with biological targets. chemrxiv.org For instance, DFT can help in understanding the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting its chemical behavior. rsc.orgacs.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are valuable for predicting the biological activity or physicochemical properties of a series of related compounds. semanticscholar.orgijournalse.org By generating a library of virtual derivatives of this compound and calculating various molecular descriptors, it is possible to build predictive models that can identify which modifications are most likely to lead to desired biological effects. semanticscholar.org

Molecular docking simulations can be used to predict the binding mode of this compound within the active site of a potential protein target. rsc.orgnih.govresearchgate.net This information is invaluable for structure-based drug design, allowing for the rational design of more potent and selective analogs. rsc.org Molecular dynamics simulations can further refine these binding poses and provide insights into the stability of the ligand-protein complex over time. rsc.orgnih.gov

Table 2: Computational Approaches for the Study of this compound

Computational Method Application Information Gained
Density Functional Theory (DFT) Elucidation of electronic structure and reactivity. Optimized geometry, electronic properties (HOMO/LUMO), and spectroscopic signatures. rsc.orgchemrxiv.orgacs.org
Quantitative Structure-Activity Relationship (QSAR) Prediction of biological activity of derivatives. Correlation of molecular descriptors with biological activity to guide lead optimization. semanticscholar.orgijournalse.org
Molecular Docking Prediction of binding mode to biological targets. Identification of key interactions between the molecule and a protein's active site. rsc.orgresearchgate.net
Molecular Dynamics (MD) Simulation Assessment of the stability of ligand-protein complexes. Information on the dynamic behavior and stability of the predicted binding pose. rsc.orgnih.gov

Exploration of New Biological Targets and Pathways for Mechanistic Discovery

While the specific biological targets of this compound are not yet well-defined, the constituent pyrazine and piperidine (B6355638) rings are found in a wide range of bioactive compounds, suggesting numerous possibilities for investigation. nih.govnih.govmdpi.com

Piperidine-containing compounds are known to exhibit a broad spectrum of biological activities, including effects on the central nervous system, and have been investigated for their potential as anticancer and anti-inflammatory agents. wisdomlib.orgnih.gov Similarly, pyrazine derivatives have been studied for their anticancer, anti-inflammatory, and antimicrobial properties. nih.govbenthamdirect.comresearchgate.net

Future research should therefore focus on screening this compound against a diverse panel of biological targets. Phenotypic screening, which assesses the effect of a compound on cellular or organismal function without a preconceived notion of the target, can be a powerful approach to uncover novel biological activities. nih.gov Following a hit from a phenotypic screen, target deconvolution methods, such as affinity chromatography coupled with mass spectrometry or activity-based protein profiling, can be employed to identify the specific protein(s) with which the compound interacts. nih.govnih.gov

Table 3: Potential Biological Target Classes for this compound

Target Class Rationale based on Constituent Moieties Potential Therapeutic Area
G-Protein Coupled Receptors (GPCRs) Many CNS-active drugs containing piperidine target GPCRs. researchgate.netresearchgate.net Neurology, Psychiatry
Kinases Pyrazine derivatives have been developed as kinase inhibitors for cancer therapy. researchgate.net Oncology
Ion Channels Amiloride, a pyrazine-containing diuretic, targets ion channels. nih.gov Piperidine moieties are also found in ion channel modulators. Cardiovascular diseases, Neurology
Enzymes (e.g., proteases, hydrolases) Both heterocycles are versatile scaffolds for designing enzyme inhibitors. nih.govnih.gov Various, including infectious diseases and metabolic disorders

Integration with High-Throughput Screening for Identification of Novel Bioactive Scaffolds

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries against a specific biological target or in a phenotypic assay. researchgate.net The this compound scaffold is an excellent candidate for inclusion in HTS campaigns.

The development of a focused library of derivatives around the this compound core, synthesized using efficient methods as described in section 8.1, would be a valuable resource for screening. This library could be designed to explore a range of physicochemical properties to maximize the chances of identifying hits.

DNA-encoded libraries (DELs) offer an even more expansive approach, allowing for the screening of millions or even billions of compounds. sigmaaldrich.com A synthetic route to this compound that is compatible with DNA-encoding technology could be developed, enabling its incorporation into a vast chemical space for screening against a wide array of targets.

Table 4: Hypothetical High-Throughput Screening Workflow for this compound Analogs

Step Description Key Considerations
1. Library Generation Synthesis of a diverse library of this compound derivatives. Utilize efficient and scalable synthetic methods like flow chemistry. durham.ac.uk
2. Assay Development Creation of a robust and miniaturized biological assay (target-based or phenotypic). The assay must be sensitive, reproducible, and suitable for automation.
3. High-Throughput Screening Automated screening of the compound library against the developed assay. Use of robotic systems to handle large numbers of samples.
4. Hit Identification & Confirmation Identification of compounds that show activity in the primary screen and confirmation through re-testing. Statistical analysis of screening data to identify true hits.
5. Hit-to-Lead Optimization Medicinal chemistry efforts to improve the potency, selectivity, and drug-like properties of confirmed hits. Guided by computational modeling and structure-activity relationship studies. semanticscholar.org

Collaborative Research Opportunities in Chemical Biology and Drug Discovery

The multifaceted nature of modern drug discovery necessitates a collaborative approach, bringing together expertise from different scientific disciplines. rsc.orgnih.gov Advancing the research on this compound would greatly benefit from partnerships between academic researchers and industrial partners.

Academic labs can provide deep expertise in novel synthetic methodologies, mechanistic biology, and the development of new biological assays. researchgate.net Industrial partners, on the other hand, offer resources for large-scale synthesis, high-throughput screening, and the expertise required for preclinical and clinical development. rsc.orgacs.org

Such collaborations can accelerate the translation of basic scientific discoveries into tangible therapeutic benefits. nih.govmarketresearchintellect.com The establishment of joint research programs focused on the exploration of this compound and its derivatives could lead to the discovery of new chemical probes to study biological processes and potentially new drug candidates. researchgate.net

Table 5: Benefits of Collaborative Research for this compound

Stakeholder Contribution Benefit
Academia Expertise in fundamental research, novel synthesis, and biological mechanisms. researchgate.net Access to industry resources (HTS, funding), and real-world application of research. acs.org
Industry Drug development expertise, large-scale resources, and clinical trial capabilities. rsc.org Access to novel chemical matter and innovative biological targets from academic research. researchgate.net
Society Faster development of new medicines and a deeper understanding of biological systems.

Q & A

Q. What role do symmetry and vibrational modes play in the spectroscopic characterization of this compound derivatives?

  • Methodology : Factor analysis of UV-Vis and IR spectra identifies symmetry-allowed transitions. Resonance Raman spectroscopy maps vibrational modes, while X-ray crystallography resolves conformational preferences (e.g., chair vs. boat piperidine rings) .

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